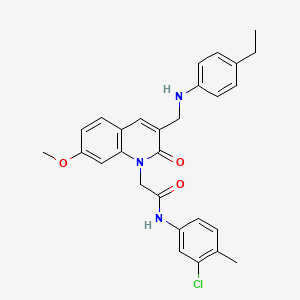

![molecular formula C16H20ClN3O B3005723 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 305372-76-3](/img/structure/B3005723.png)

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

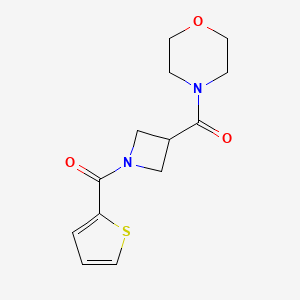

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol is a chemical compound with the molecular formula C21H23ClN4O. It has a molecular weight of 382.89 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol consists of a quinoline ring substituted with a chlorine atom at the 5th position and a complex ethylpiperazine-methyl group at the 7th position . The hydroxyl group is attached at the 8th position of the quinoline ring .Physical And Chemical Properties Analysis

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol is a solid compound . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Scientific Research Applications

Antibacterial Agents Against Gram-Negative Pathogens 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol is a derivative of 8-hydroxyquinoline and has been identified as a putative inhibitor of type III secretion in Gram-negative pathogens. It targets both extracellular and intracellular pathogens such as Yersinia pseudotuberculosis and Chlamydia trachomatis in cell-based infection models (Enquist et al., 2012).

Anti-Malaria Chemotherapy A 4-aminoquinoline derivative closely related to 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol has shown curative activity against chloroquine-resistant malaria parasites. This derivative demonstrates promising in vitro and in vivo experimental models for malaria treatment (Dola et al., 2016).

Corrosion Inhibition Several 8-hydroxyquinoline derivatives, including variants similar to 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol, have been studied for their anti-corrosive potential on carbon steel in phosphoric acid environments. These compounds have shown high inhibition efficiency, reaching up to 94.7% (Faydy et al., 2020).

Antimicrobial Activity in Metal Complexes The metal complexes of 8-hydroxyquinoline derivatives, which are structurally related to 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol, have been shown to possess significant in vitro antimicrobial activity against various strains of bacteria and fungi (Patel & Patel, 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O/c1-2-19-6-8-20(9-7-19)11-12-10-14(17)13-4-3-5-18-15(13)16(12)21/h3-5,10,21H,2,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYPLNKELDZOIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

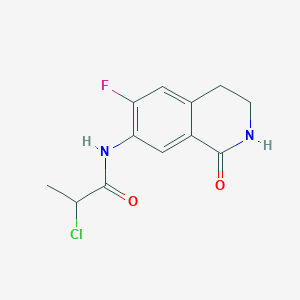

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)

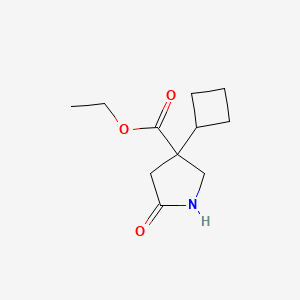

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)

![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)

![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)

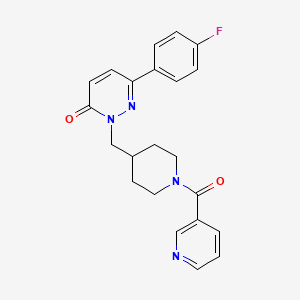

![3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005663.png)